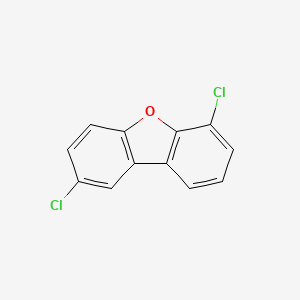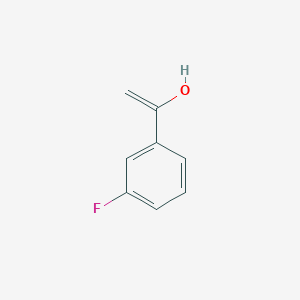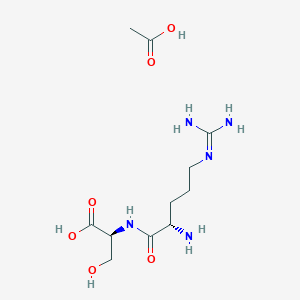
Alvimopan diastereomer 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alvimopan diastereomer 1 is a specific stereoisomer of alvimopan, a peripherally acting μ-opioid receptor antagonist. Alvimopan is primarily used to accelerate gastrointestinal recovery following bowel resection surgery. The compound has three chiral centers, leading to the existence of multiple diastereomers, each with unique properties and activities .
Preparation Methods
The synthesis of alvimopan diastereomer 1 involves several steps, starting with the condensation of phenylpropionic acid and substituted oxazolidone. This intermediate undergoes further reactions, including chloromethylation and subsequent cyclization, to form the desired diastereomer . The industrial production of this compound typically involves optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Alvimopan diastereomer 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the carbonyl groups in the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
Alvimopan diastereomer 1 has several scientific research applications:
Chemistry: It is used to study stereochemistry and chiral resolution techniques.
Biology: The compound is investigated for its interactions with biological molecules and receptors.
Medicine: this compound is used in research focused on gastrointestinal recovery and opioid receptor antagonism.
Mechanism of Action
Alvimopan diastereomer 1 acts as a competitive antagonist of the μ-opioid receptors in the gastrointestinal tract. By binding to these receptors, it prevents the activation by endogenous or exogenous agonists, thereby reducing gastrointestinal motility. This selective binding helps in accelerating gastrointestinal recovery without affecting central opioid analgesia .
Comparison with Similar Compounds
Alvimopan diastereomer 1 can be compared with other opioid receptor antagonists such as methylnaltrexone and naloxone. Unlike these compounds, this compound has a restricted ability to cross the blood-brain barrier, making it more selective for peripheral receptors. This unique property reduces the risk of reversing central opioid analgesia, which is a common issue with other antagonists .
Similar compounds include:
- Methylnaltrexone
- Naloxone
- Naltrexone
Each of these compounds has its own set of properties and applications, but this compound stands out due to its peripheral selectivity and efficacy in postoperative recovery .
Properties
Molecular Formula |
C25H32N2O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[[(2R)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20+,25+/m0/s1 |
InChI Key |
UPNUIXSCZBYVBB-DMJCMNNJSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)O |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)

![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)





